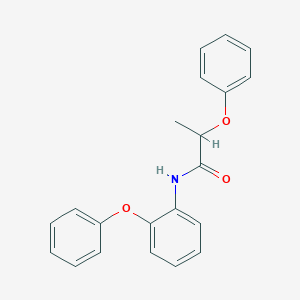

2-phenoxy-N-(2-phenoxyphenyl)propanamide

Beschreibung

2-Phenoxy-N-(2-phenoxyphenyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with two phenoxy groups: one on the carbonyl side chain and another on the aromatic ring of the aniline moiety. The compound’s design suggests applications in medicinal chemistry, particularly in targeting protein interactions or neurological pathways, given the prevalence of phenoxy and aryl groups in bioactive molecules .

Eigenschaften

Molekularformel |

C21H19NO3 |

|---|---|

Molekulargewicht |

333.4 g/mol |

IUPAC-Name |

2-phenoxy-N-(2-phenoxyphenyl)propanamide |

InChI |

InChI=1S/C21H19NO3/c1-16(24-17-10-4-2-5-11-17)21(23)22-19-14-8-9-15-20(19)25-18-12-6-3-7-13-18/h2-16H,1H3,(H,22,23) |

InChI-Schlüssel |

PBEYDLIUPWDCLX-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1=CC=CC=C1OC2=CC=CC=C2)OC3=CC=CC=C3 |

Kanonische SMILES |

CC(C(=O)NC1=CC=CC=C1OC2=CC=CC=C2)OC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical

Key Observations:

Backbone Variations: Acetamide analogs (e.g., compounds) exhibit lower molecular weights and varied melting points compared to propanamide derivatives. The propanamide chain in the target compound may confer conformational flexibility, influencing binding to biological targets .

Substituent Effects: Fluorine: Fluorinated aryl groups (e.g., ) improve metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius . Methoxy and Amino Groups: These polar substituents () enhance water solubility, which is critical for bioavailability . Trifluoromethyl: The CF₃ group () increases lipophilicity, favoring blood-brain barrier penetration, relevant in neurological drug design .

Implications for the Target Compound:

- The dual phenoxy groups in 2-phenoxy-N-(2-phenoxyphenyl)propanamide may facilitate dual binding interactions, similar to para-substituted analogs in .

- The absence of electron-withdrawing groups (e.g., CF₃, Cl) could result in lower binding affinity compared to and compounds but may reduce toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.